N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide
Overview
Description
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.12052631 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry Applications
One of the primary applications of such chemical compounds is in the field of synthetic chemistry, where they serve as intermediates or reactants in the synthesis of complex molecules. For instance, compounds with similar structures have been used in the synthesis of fluorescent response materials for detecting chemical transformations. Nishida et al. (2005) demonstrated the preparation of chemo-functional 5-amide derivatives from bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates designed as artificial β-amino acid homologues, showcasing their utility in producing fluorescent products through various chemical reactions (Nishida et al., 2005).
Materials Science and Polymer Chemistry
In materials science, especially in the development of novel polymers, compounds like "N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide" can be crucial. Mehdipour-Ataei et al. (2004) have illustrated the creation of thermally stable polyimides using a novel diamine with built-in sulfone, ether, and amide structure, highlighting the synthesis, characterization, and property evaluation of these poly(sulfone ether amide imide)s (Mehdipour-Ataei et al., 2004).
Pharmacology and Medicinal Chemistry
Although drug use and dosage are to be excluded, it's worth noting the broader context in which similar compounds are studied for their biological activities. For example, benzamide derivatives have been evaluated for their anticonvulsant properties (Bailleux et al., 1995), and modifications of these molecules could potentially lead to new therapeutic agents. Such studies demonstrate the versatility and potential of these compounds in designing drugs with specific biological activities (Bailleux et al., 1995).
Properties
IUPAC Name |
4-methyl-N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-11(2)17(24)20-14-6-8-15(9-7-14)21-19(28)22-18(25)13-5-4-12(3)16(10-13)23(26)27/h4-11H,1-3H3,(H,20,24)(H2,21,22,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFIAODUXZZEPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C(C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.